Dioscin Dioscin Dioscin is a spirostanyl glycoside that consists of the trisaccharide alpha-L-Rha-(1->4)-[alpha-L-Rha-(1->2)]-beta-D-Glc attached to position 3 of diosgenin via a glycosidic linkage. It has a role as a metabolite, an antifungal agent, an antiviral agent, an antineoplastic agent, an anti-inflammatory agent, a hepatoprotective agent, an apoptosis inducer and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a spirostanyl glycoside, a spiroketal, a hexacyclic triterpenoid and a trisaccharide derivative. It is functionally related to a diosgenin. It derives from a hydride of a spirostan.
Dioscin is a natural product found in Dioscorea collettii, Dioscorea deltoidea, and other organisms with data available.
See also: Dioscorea polystachya tuber (part of).
Brand Name: Vulcanchem
CAS No.: 19057-60-4
VCID: VC0003679
InChI: InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Molecular Formula: C45H72O16
Molecular Weight: 869.0 g/mol

Dioscin

CAS No.: 19057-60-4

Cat. No.: VC0003679

Molecular Formula: C45H72O16

Molecular Weight: 869.0 g/mol

* For research use only. Not for human or veterinary use.

Dioscin - 19057-60-4

CAS No. 19057-60-4
Molecular Formula C45H72O16
Molecular Weight 869.0 g/mol
IUPAC Name (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
Standard InChI Key VNONINPVFQTJOC-ZGXDEBHDSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Appearance Powder

Chemical Structure and Natural Sources

Dioscin (C<sub>45</sub>H<sub>72</sub>O<sub>16</sub>) is a spirostanol glycoside characterized by a steroidal aglycone (diosgenin) linked to a trisaccharide moiety composed of glucose, rhamnose, and galactose. This structure underpins its amphiphilic nature, enabling interactions with cellular membranes and modulation of signaling pathways . The compound is predominantly isolated from tubers of Dioscorea species, including Dioscorea nipponica and Dioscorea zingiberensis, though modern extraction techniques have optimized yields from these sources .

Pharmacological Mechanisms

Modulation of Multidrug Resistance (MDR) in Cancer

Dioscin’s ability to reverse chemoresistance has been demonstrated in breast cancer models. In MCF-7/ADR cells (adriamycin-resistant human breast cancer cells), dioscin downregulated MDR1 mRNA and protein expression by 62% and 58%, respectively, via inhibition of nuclear factor κ-B (NF-κB) signaling . This effect was linked to suppressed IκB-α degradation, which sequesters NF-κB in the cytoplasm, thereby reducing transcriptional activation of MDR1 .

Induction of Autophagy

Autophagy plays a dual role in cancer progression, and dioscin’s regulation of this process is dose-dependent. At 10 μM, dioscin increased LC3-II protein levels by 3.2-fold in MCF-7 cells, indicating autophagosome formation . Mechanistically, dioscin inhibited the PI3K/Akt pathway, as evidenced by a 75% reduction in phosphorylated Akt levels, which relieved mTOR-mediated suppression of autophagy . Cotreatment with the autophagy inhibitor 3-MA abolished dioscin’s chemosensitizing effects, confirming autophagy’s role in its action .

Anticancer Properties: Preclinical Evidence

Synergy with Chemotherapeutic Agents

In vitro studies using MCF-7/ADR cells demonstrated that dioscin (5 μM) reduced the IC<sub>50</sub> of adriamycin from 28.4 μM to 6.7 μM, enhancing cytotoxicity by 4.2-fold . This synergy was attributed to dual mechanisms: MDR1 suppression and autophagy-mediated cell death.

Activity Against Drug-Resistant Cancers

Dioscin’s efficacy extends to leukemia models. In K562/adriamycin-resistant cells, dioscin (20 μM) restored adriamycin sensitivity by 68%, concomitant with a 45% decrease in P-glycoprotein activity .

Clinical Implications and Future Directions

Model SystemInterventionKey OutcomeMechanism ImplicatedReference
MCF-7/ADR cellsDioscin + AdriamycinIC<sub>50</sub> reduced by 76%MDR1 downregulation
K562/ADR cellsDioscin (20 μM)Adriamycin sensitivity restored 68%P-gp inhibition
Murine xenograftsDioscin (10 mg/kg)Tumor volume reduced by 54%Autophagy induction

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator